tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate
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Overview
Description
tert-Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a tetrahydroisoquinoline moiety. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.
Reduction: Reduced forms of the carbamate or tetrahydroisoquinoline groups.
Substitution: Substituted carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
- Studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the development of new materials with specific functional properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is largely dependent on its interaction with biological targets. The compound can act as a prodrug, releasing the active tetrahydroisoquinoline moiety upon metabolic activation. This moiety can then interact with various enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved may vary depending on the context of its use in medicinal chemistry .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups.
N-Boc-ethylenediamine: A carbamate compound with an ethylenediamine moiety.
Uniqueness: tert-Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is unique due to the presence of the tetrahydroisoquinoline moiety, which imparts specific reactivity and potential biological activity. This structural feature distinguishes it from other carbamate compounds and makes it valuable in the synthesis of complex molecules and potential drug candidates .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-12-8-13(6-5-11(12)9-16-10)17-14(18)19-15(2,3)4/h5-6,8,10,16H,7,9H2,1-4H3,(H,17,18) |
InChI Key |
CGYZGKNXZAMPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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